1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine
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Overview
Description
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine typically involves the reaction of 2-chloro-4-nitroaniline with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The reaction can be represented as follows:
2-Chloro-4-nitroaniline+Isopropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2-Amino-4-nitro-phenyl)-4-isopropyl-piperazine.
Reduction: Formation of 1-(2-Chloro-4-amino-phenyl)-4-isopropyl-piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but different functional groups.
4-Chloro-2-nitrophenol: Another related compound with a different arrangement of chlorine and nitro groups.
2,6-Dichloro-4-nitrophenol: A compound with additional chlorine atoms, leading to different chemical properties.
Uniqueness
1-(2-Chloro-4-nitrophenyl)-4-isopropylpiperazine is unique due to its specific combination of functional groups and its potential applications in various fields. Its piperazine backbone and the presence of both chlorine and nitro groups contribute to its distinct chemical and biological properties.
Properties
CAS No. |
915020-66-5 |
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Molecular Formula |
C13H18ClN3O2 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H18ClN3O2/c1-10(2)15-5-7-16(8-6-15)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
RZCRPRFBKSBAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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